molecular formula C7H16N2 B8524769 Hept-3-ene-1,7-diamine CAS No. 62577-93-9

Hept-3-ene-1,7-diamine

Cat. No.: B8524769
CAS No.: 62577-93-9
M. Wt: 128.22 g/mol
InChI Key: GZVIKXWCJWJPFM-UHFFFAOYSA-N
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Description

Hept-3-ene-1,7-diamine (IUPAC name: this compound) is an aliphatic diamine featuring a seven-carbon chain with a double bond at position 3 and terminal amine groups (-NH₂) at positions 1 and 6. Its unsaturated structure distinguishes it from saturated diamines like 1,7-heptanediamine, as the double bond introduces geometric isomerism (cis/trans) and influences reactivity, polarity, and physical properties.

Properties

CAS No.

62577-93-9

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

hept-3-ene-1,7-diamine

InChI

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7-9/h1-2H,3-9H2

InChI Key

GZVIKXWCJWJPFM-UHFFFAOYSA-N

Canonical SMILES

C(CC=CCCN)CN

Origin of Product

United States

Comparison with Similar Compounds

1,7-Heptanediamine (Heptamethylenediamine)

Molecular Formula: C₇H₁₈N₂ CAS No.: 646-19-5 Key Properties:

  • Molar Mass : 130.23 g/mol
  • Density : 0.86 g/cm³
  • Melting Point : 26–29°C (lit.)
  • Structure : A saturated diamine with a straight heptane backbone.

Comparison :

  • Reactivity : The absence of a double bond in 1,7-heptanediamine reduces its susceptibility to addition reactions (e.g., hydrogenation or electrophilic attacks) compared to Hept-3-ene-1,7-diamine.
  • Physical Properties : Saturation increases intermolecular van der Waals forces, leading to a higher melting point than the unsaturated analog (assuming this compound has a lower melting point due to reduced packing efficiency).
  • Applications : Saturated diamines like 1,7-heptanediamine are used in polymer production (e.g., nylons) and as crosslinking agents, whereas unsaturated variants may serve as intermediates in specialty chemicals or pharmaceuticals .

Ethylenediamine (1,2-Ethanediamine)

Molecular Formula: C₂H₈N₂ CAS No.: 107-15-3 Key Properties:

  • Molar Mass : 60.10 g/mol
  • Density : 0.898 g/cm³
  • Boiling Point : 116.5°C
  • Structure : A short-chain diamine with adjacent amine groups.

Comparison :

  • Basicity : Ethylenediamine’s pKa (~10) makes it a stronger base than longer-chain diamines, influencing its utility in coordination chemistry (e.g., ligand for metal ions) .

N-Octadecyl-4-azaheptane-1,7-diamine

Molecular Formula : C₂₄H₅₃N₃
Key Properties :

  • Molar Mass : ~383.7 g/mol
  • Structure : A branched diamine with an azha group (secondary amine) at position 4 and an octadecyl substituent .

Comparison :

  • Branching and Substituents : The octadecyl chain and aza group introduce steric hindrance and alter solubility. This compound’s linear structure and terminal amines likely enhance its reactivity in polymerization or crosslinking applications.
  • Applications : N-Octadecyl derivatives are used in surfactants or lipid-based drug delivery systems, whereas this compound may prioritize chemical synthesis or material science .

Data Table: Comparative Properties of Diamines

Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₇H₁₄N₂ ~126.2 (estimated) N/A N/A N/A Polymers, intermediates
1,7-Heptanediamine C₇H₁₈N₂ 130.23 0.86 26–29 ~250 (estimated) Nylon production
Ethylenediamine C₂H₈N₂ 60.10 0.898 8.5 116.5 Chelating agents, resins
N-Octadecyl-4-azaheptane-1,7-diamine C₂₄H₅₃N₃ ~383.7 N/A N/A N/A Surfactants, drug delivery

Research Findings and Trends

  • Reactivity : Unsaturated diamines like this compound are expected to undergo Diels-Alder or Michael addition reactions, unlike saturated analogs .
  • Thermal Stability : Saturated diamines exhibit higher thermal stability due to stronger intermolecular forces, as seen in 1,7-heptanediamine’s melting point (26–29°C vs. likely sub-25°C for the unsaturated variant) .
  • Industrial Use : Ethylenediamine’s low molar mass and high polarity make it preferable for small-molecule applications, while this compound’s structure suits bulkier polymer backbones .

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